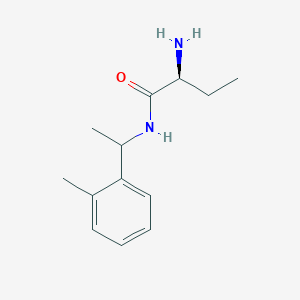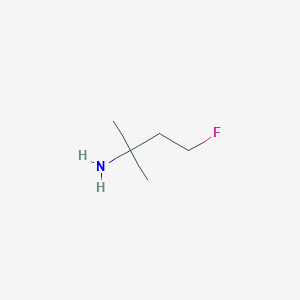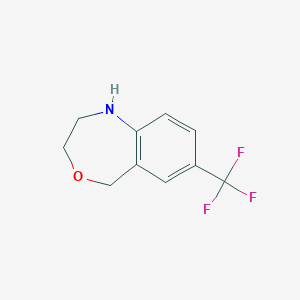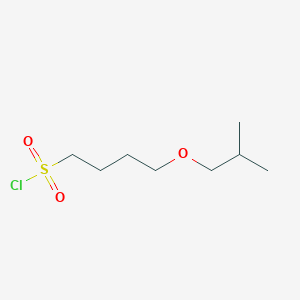
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide is a chiral amide derivative with potential applications in medicinal chemistry. This compound features an amino group, a butanamide backbone, and a tolyl group, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2s)-2-aminobutanoic acid and 1-(o-tolyl)ethylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxyl group of (2s)-2-aminobutanoic acid and the amino group of 1-(o-tolyl)ethylamine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route while optimizing reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted tolyl derivatives.
科学的研究の応用
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: It is used in research to understand its effects on biological systems, including its interaction with enzymes and receptors.
Chemical Biology: It serves as a tool compound to study biochemical pathways and molecular mechanisms.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable chemical intermediates.
作用機序
The mechanism of action of (2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
(2s)-2-Amino-N-(1-phenylethyl)butanamide: Similar structure but with a phenyl group instead of a tolyl group.
(2s)-2-Amino-N-(1-(p-tolyl)ethyl)butanamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
Uniqueness
(2s)-2-Amino-N-(1-(o-tolyl)ethyl)butanamide is unique due to the presence of the ortho-tolyl group, which can influence its chemical reactivity and biological activity differently compared to its analogs.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
(2S)-2-amino-N-[1-(2-methylphenyl)ethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-4-12(14)13(16)15-10(3)11-8-6-5-7-9(11)2/h5-8,10,12H,4,14H2,1-3H3,(H,15,16)/t10?,12-/m0/s1 |
InChIキー |
AFBUSMISYCWTDN-KFJBMODSSA-N |
異性体SMILES |
CC[C@@H](C(=O)NC(C)C1=CC=CC=C1C)N |
正規SMILES |
CCC(C(=O)NC(C)C1=CC=CC=C1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)

![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)








![Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole](/img/structure/B13529062.png)
